molecular formula C9H8ClN3O2 B2535141 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride CAS No. 2361643-70-9

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2535141
CAS No.: 2361643-70-9
M. Wt: 225.63
InChI Key: PCIKRGNAKAQBAC-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride is a heterocyclic compound that features both pyridine and pyrazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound is often used as a building block for more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives with pyrazole carboxylic acids. One common method includes the condensation of 3-pyridinecarboxaldehyde with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production often employs a one-pot synthesis method to streamline the process. This involves the sequential formation of intermediates, such as ketones and β-diketones, followed by heterocyclization with hydrazine . The use of catalysts like Nano-ZnO can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium azide.

Major Products:

    Oxidation: N-oxides of the pyridine and pyrazole rings.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated and azide-substituted derivatives.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:

Uniqueness: The combination of pyridine and pyrazole rings in this compound provides a unique scaffold that offers versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKRGNAKAQBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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